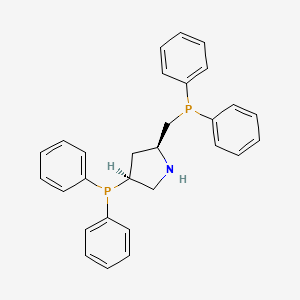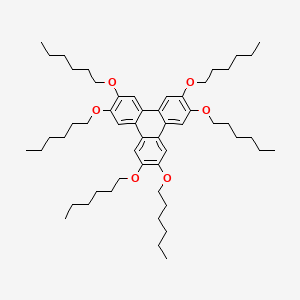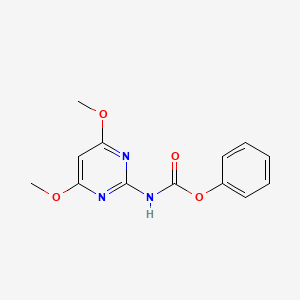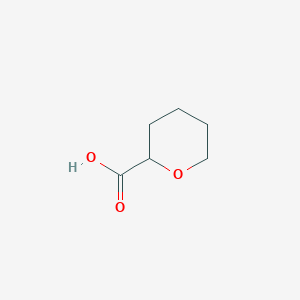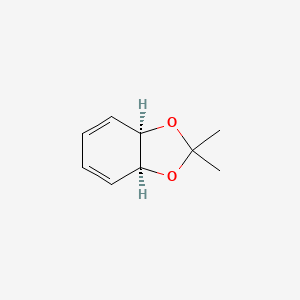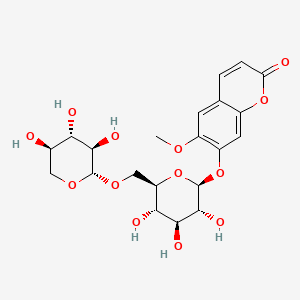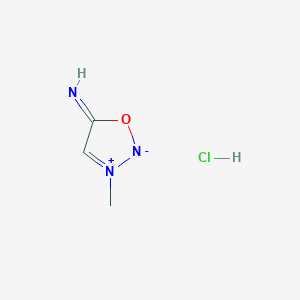
5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride is a chemical compound with the molecular formula C3H5N3OClH It is known for its unique structure, which includes an oxadiazolium ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methylhydrazine with an appropriate nitrile oxide to form the oxadiazolium ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the oxadiazolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazole derivatives, while reduction can produce different amino compounds.
Aplicaciones Científicas De Investigación
5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxadiazolium ring can participate in various chemical interactions, influencing the activity of these targets and modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-1,2,3-oxadiazole
- 3-Methyl-1,2,3-oxadiazolium chloride
- 5-Amino-3-methyl-1,2,4-oxadiazole
Uniqueness
5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride is unique due to its specific structure, which combines an amino group with a methyl-substituted oxadiazolium ring
Propiedades
Número CAS |
5124-09-4 |
|---|---|
Fórmula molecular |
C3H6ClN3O |
Peso molecular |
135.55 g/mol |
Nombre IUPAC |
3-methyloxadiazol-3-ium-5-amine;chloride |
InChI |
InChI=1S/C3H6N3O.ClH/c1-6-2-3(4)7-5-6;/h2H,4H2,1H3;1H/q+1;/p-1 |
Clave InChI |
IXRXQWQAFZCXJW-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC(=N)O[N-]1.Cl |
SMILES canónico |
C[N+]1=NOC(=C1)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







